2-Cyclobutoxyethane-1-sulfonyl chloride
Description
Significance of Alkyl Sulfonyl Chlorides as Key Synthetic Building Blocks
Alkyl sulfonyl chlorides are a well-established and highly significant class of reagents in organic synthesis. magtech.com.cn Their importance stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), which renders it susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are prevalent motifs in a vast array of biologically active compounds and functional materials. orgsyn.org
Sulfonamides, formed by the reaction of sulfonyl chlorides with primary or secondary amines, are a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs. orgsyn.orgwikipedia.org The reaction is typically robust and high-yielding. wikipedia.org Similarly, the reaction with alcohols provides sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. Furthermore, sulfonyl chlorides can participate in various carbon-sulfur bond-forming reactions, such as Friedel-Crafts reactions with aromatic compounds to yield sulfones. wikipedia.org The versatility of sulfonyl chlorides as precursors to a range of important functional groups underscores their role as indispensable tools for synthetic chemists. magtech.com.cn
Overview of the Chemical Landscape and Research Trajectory of 2-Cyclobutoxyethane-1-sulfonyl Chloride
A review of the current scientific literature indicates that this compound is a compound with a limited but emerging research profile. While it is commercially available from various suppliers, dedicated studies focusing on its synthesis, reactivity, and applications are not extensively documented in peer-reviewed journals. Its presence in chemical catalogs suggests its utility as a building block in discovery chemistry, likely within pharmaceutical and agrochemical research programs.
The research trajectory for this compound appears to be in its nascent stages. Its structural novelty, particularly the presence of the cyclobutoxy moiety, suggests potential for the synthesis of new chemical entities with unique properties. The future research landscape for this compound will likely involve a more thorough investigation of its reaction scope with a diverse range of nucleophiles and its application in the synthesis of target molecules with specific biological or material properties.
Below is a data table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 1339075-15-8 |
| Molecular Formula | C₆H₁₁ClO₃S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | This compound |
Elucidating the Unique Structural Features and Reactivity Potential of the Cyclobutoxy Moiety in this compound
The cyclobutoxy group in this compound imparts distinct structural and electronic features that can influence its reactivity and the properties of its derivatives. The cyclobutane (B1203170) ring is a strained four-membered carbocycle that adopts a puckered conformation to alleviate some of the inherent angle and torsional strain. nih.govnih.gov This strained nature can have several implications for the molecule's behavior.
From a steric perspective, the cyclobutoxy group can influence the accessibility of the reactive sulfonyl chloride center to incoming nucleophiles. mdpi.comnumberanalytics.com The puckered conformation of the ring can create a specific three-dimensional profile that may favor or disfavor certain reaction pathways, potentially leading to enhanced selectivity in some transformations.
Electronically, the cyclobutane ring is primarily an alkyl group and is generally considered to be electron-donating through an inductive effect. However, the unique hybridization of the carbon atoms in the strained ring can modulate its electronic properties. researchgate.net The introduction of a cyclobutane fragment is often utilized in medicinal chemistry to achieve conformational restriction without significantly altering the electronic properties of a molecule. lifechemicals.com This can be advantageous in drug design for optimizing the binding of a molecule to its biological target. ru.nl The presence of the ether linkage between the cyclobutane ring and the ethanesulfonyl chloride backbone adds a degree of conformational flexibility, which, in combination with the rigid cyclobutoxy group, can allow for the exploration of a wider range of chemical space in the design of new molecules. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-4-10-6-2-1-3-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAEANPASFWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclobutoxyethane 1 Sulfonyl Chloride
Exploration of Direct Preparative Routes for 2-Cyclobutoxyethane-1-sulfonyl Chloride
Direct preparative routes to this compound would ideally involve a single-step transformation from a readily available precursor. A plausible starting material for such a route would be 2-cyclobutoxyethanethiol. The direct conversion of thiols to sulfonyl chlorides is a powerful transformation that has been the subject of significant research. A variety of reagents and conditions have been developed to effect this oxidative chlorination.
One potential direct route could involve the reaction of 2-cyclobutoxyethanethiol with chlorine in an aqueous medium. This method has been successfully applied to the synthesis of other hydroxyalkanesulfonyl chlorides. For instance, 2-hydroxyethanesulfonyl chloride can be prepared by reacting an aqueous solution of 2-mercaptoethanol (B42355) with chlorine. A similar approach could be envisioned for 2-cyclobutoxyethanethiol, where the thiol is oxidized and chlorinated in a one-pot process to yield the desired sulfonyl chloride. The challenge in such a direct approach often lies in controlling the reaction conditions to prevent over-oxidation and other side reactions.
Another direct approach could utilize a combination of an oxidizing agent and a chloride source. For example, the use of nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor has been reported for the synthesis of sulfonyl chlorides from thiols and disulfides. This method offers the advantages of enhanced safety and scalability. Applying this to 2-cyclobutoxyethanethiol could provide a direct and efficient route to the target compound.
Oxidative Chlorosulfonation Strategies in the Synthesis of Sulfonyl Chlorides
Oxidative chlorosulfonation represents a broad and versatile class of reactions for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials. These methods are particularly advantageous as they often proceed under mild conditions and tolerate a range of functional groups.
Sodium Chlorite-Mediated Oxidative Chlorosulfonation of Thiol and Related Precursors
Sodium chlorite (B76162) (NaClO2) has emerged as a safe and effective oxidizing agent for the conversion of thiols and their derivatives to sulfonyl chlorides. This method is environmentally benign and provides high yields of the desired products. The reaction is typically carried out in the presence of a chloride source, such as hydrochloric acid, and a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.
In the context of synthesizing this compound, 2-cyclobutoxyethanethiol or its corresponding disulfide would be the ideal precursors. The reaction would likely proceed by the in situ generation of chlorine dioxide or a related active chlorine species, which then oxidizes the sulfur atom and provides the chlorine for the sulfonyl chloride group. A key advantage of this method is its applicability to a wide range of substrates, including those containing ether linkages, making it a promising strategy for the target molecule.
A representative procedure would involve treating the thiol or disulfide with sodium chlorite in a biphasic system of an organic solvent and aqueous hydrochloric acid. The reaction is typically exothermic and requires careful temperature control. The product can then be isolated by extraction and purified by standard techniques.
N-Chlorosuccinimide-Induced Chlorosulfonation of S-Alkylisothiourea Salts
A highly efficient and convenient method for the preparation of alkanesulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). alfa-chemistry.comorganic-chemistry.org This approach is particularly attractive due to the use of stable and odorless starting materials. The S-alkylisothiourea salts are readily prepared from the corresponding alkyl halide (in this case, 2-cyclobutoxyethyl chloride or bromide) and thiourea. alfa-chemistry.com
The reaction of the S-(2-cyclobutoxyethyl)isothiourea salt with NCS in the presence of an acid, such as hydrochloric acid, would lead to the formation of this compound. The reaction is typically carried out in a suitable organic solvent, and the byproducts, succinimide (B58015) and urea (B33335), are easily removed. This method avoids the use of harsh reagents and is known for its broad substrate scope and high yields. alfa-chemistry.com
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| S-Alkylisothiourea Salt | N-Chlorosuccinimide (NCS), HCl | Organic Solvent, rt | Alkanesulfonyl Chloride | High |
| 2-Cyclobutoxyethyl Halide + Thiourea | 1. Thiourea 2. NCS, HCl | 1. Reflux 2. Organic Solvent, rt | This compound | (Predicted) High |
Conversion of Sulfonic Acids and Their Salts to Sulfonyl Chlorides
Another major pathway to sulfonyl chlorides involves the conversion of sulfonic acids or their corresponding salts. These methods are well-established and widely used in organic synthesis.
Utilization of Phosphorus Pentachloride in the Preparation of Sulfonyl Chlorides
The reaction of sulfonic acids or their salts with phosphorus pentachloride (PCl5) is a classical and reliable method for the synthesis of sulfonyl chlorides. This reaction is robust and generally provides good yields of the desired product. The driving force for the reaction is the formation of the stable byproduct phosphoryl chloride (POCl3).
To apply this method to the synthesis of this compound, one would first need to prepare 2-cyclobutoxyethanesulfonic acid or its corresponding salt (e.g., sodium 2-cyclobutoxyethanesulfonate). The sulfonic acid or its salt would then be treated with phosphorus pentachloride, typically with heating, to afford the sulfonyl chloride.
A typical procedure involves mixing the dry sodium sulfonate salt with phosphorus pentachloride and heating the mixture until the reaction is complete. The product is then isolated by distillation or extraction. While effective, this method uses a corrosive and moisture-sensitive reagent and generates stoichiometric amounts of phosphorus-containing byproducts.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| Sodium Benzenesulfonate | Phosphorus Pentachloride | Heat | Benzenesulfonyl Chloride | 75-80 |
| Sodium 2-Cyclobutoxyethanesulfonate | Phosphorus Pentachloride | Heat | This compound | (Predicted) Good |
Reaction of Sulfonate Salts with Triphenylphosphine (B44618) and Sulfuryl Chloride
The conversion of sulfonate salts to sulfonyl chlorides can also be achieved using a combination of triphenylphosphine (PPh3) and sulfuryl chloride (SO2Cl2). This method offers an alternative to the use of phosphorus pentachloride. While not as commonly cited as the PCl5 method for this specific transformation, the underlying principle involves the activation of the sulfonate by a phosphine-derived species.
In a hypothetical application, sodium 2-cyclobutoxyethanesulfonate would be treated with a mixture of triphenylphosphine and sulfuryl chloride in an inert solvent. The reaction would likely proceed through the formation of a phosphonium (B103445) intermediate, which is then displaced by chloride to yield the sulfonyl chloride and triphenylphosphine oxide.
This method could potentially offer milder reaction conditions compared to the high temperatures often required with phosphorus pentachloride. However, the stoichiometry and reaction conditions would need to be carefully optimized to ensure efficient conversion and minimize side reactions. A significant consideration is the separation of the desired product from the triphenylphosphine oxide byproduct.
| Starting Material | Reagents | Conditions | Product | Byproduct |
| Sodium Sulfonate Salt | Triphenylphosphine, Sulfuryl Chloride | Inert Solvent | Sulfonyl Chloride | Triphenylphosphine Oxide |
| Sodium 2-Cyclobutoxyethanesulfonate | Triphenylphosphine, Sulfuryl Chloride | Inert Solvent | This compound | Triphenylphosphine Oxide |
Halosulfonylation Reactions for C-S Bond Formation
Halosulfonylation reactions represent a direct and efficient approach to installing the sulfonyl chloride moiety. Modern advancements in this area have centered on expanding the substrate scope and improving reaction conditions through catalysis.
Copper-catalyzed decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, allowing carboxylic acids to serve as bench-stable and readily available alternatives to traditional organometallic reagents. future4200.comresearchgate.net This strategy can be extended to the formation of C-S bonds. In this approach, an aromatic carboxylic acid undergoes decarboxylation in the presence of a copper catalyst to form an aryl-copper intermediate. future4200.com This intermediate can then be trapped by a sulfur dioxide source, followed by a chlorinating agent, to yield the corresponding aryl sulfonyl chloride.
The key advantage of this methodology is the use of inexpensive and abundant carboxylic acids as starting materials. researchgate.net The reaction conditions have been progressively improved, with ligands such as tetramethylethylenediamine (TMEDA) allowing for lower reaction temperatures (100–140°C) and significantly shorter reaction times compared to earlier systems that required temperatures around 170°C. future4200.com While primarily developed for aromatic systems, the underlying principles of radical decarboxylative coupling offer a potential pathway for extension to aliphatic carboxylic acid precursors. rsc.org
Table 1: Comparison of Catalytic Systems for Copper-Catalyzed Decarboxylation
| Catalyst/Ligand System | Typical Temperature | Reaction Time | Key Advantages |
|---|---|---|---|
| Cu₂O / 1,10-phenanthroline | 170°C | 12 hours | Established method |
| Cu₂O / TMEDA | 100-140°C | < 1 hour | Lower temperature, faster reaction, higher yields |
Data compiled from research on activated aromatic carboxylic acids. future4200.com
The Sandmeyer reaction, a classic transformation of anilines via diazonium salts, has been modernized for the synthesis of sulfonyl chlorides. nih.govresearchgate.net Traditional protocols often involved gaseous and toxic sulfur dioxide. nih.gov A significant advancement is the use of stable, solid sulfur dioxide surrogates, with 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) being a prominent example. nih.govacs.org
In this modified Sandmeyer-type reaction, an aniline (B41778) is converted in situ to its diazonium salt using a nitrite (B80452) source and acid. acs.org In the presence of a copper catalyst (e.g., CuCl or CuCl₂) and DABSO, the diazonium group is replaced by a sulfonyl chloride moiety. nih.govnih.gov This method is notable for its mild conditions and broad substrate scope, including various carbo- and heterocyclic anilines. acs.org The process is operationally simple and has been demonstrated to be scalable, making it a highly practical approach for accessing complex sulfonyl chlorides. nih.govnih.gov
Key features of this method include:
Safety: In situ generation of the diazonium intermediate avoids the accumulation of potentially explosive species. acs.org
Versatility: The resulting sulfonyl chloride can be isolated or used directly in subsequent reactions to form sulfonamides. nih.govnih.gov
Mild Conditions: The use of aqueous HCl and moderate temperatures enhances functional group tolerance. acs.org
Radical-Mediated and Catalytic Approaches to Sulfonyl Chloride Synthesis
Radical chemistry and catalysis offer powerful alternatives for constructing the sulfonyl chloride group, often under exceptionally mild conditions that tolerate sensitive functional groups.
Transition metals, particularly palladium, have been instrumental in developing novel sulfonylation reactions. epfl.chacs.org Palladium-catalyzed cross-coupling reactions can utilize sulfonyl chlorides as coupling partners, demonstrating the ability of these catalysts to engage with the C-S bond. epfl.ch More directly, transition-metal catalysis can be employed for the synthesis of sulfones from precursors like boronic acids and a sulfur dioxide source, such as potassium metabisulfite (B1197395) (K₂S₂O₅). researchgate.net While these reactions typically yield sulfones or sulfinates, they establish the fundamental steps of oxidative addition and SO₂ insertion that are crucial for designing catalytic cycles for sulfonyl chloride synthesis. researchgate.netacs.org Nickel and cobalt catalysts have also been developed for similar sulfonylation reactions, highlighting the broad potential of transition metals in this field. researchgate.net
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceedingly mild conditions. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of sulfonyl chlorides. nih.govresearchgate.net In a typical protocol, an aniline is converted to an arenediazonium salt in situ. nih.gov A photocatalyst, such as a ruthenium or iridium complex, becomes excited upon absorbing visible light and engages in a single-electron transfer (SET) with the diazonium salt to generate an aryl radical. researchgate.netresearchgate.net This radical is then trapped by sulfur dioxide, which can be conveniently generated from aqueous thionyl chloride, to form an arylsulfonyl radical. researchgate.net A subsequent oxidation and chloride trapping step furnishes the final arenesulfonyl chloride.
More recently, sustainable, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) have been employed, offering a cheaper and more environmentally friendly alternative to precious metal catalysts. nih.gov This photoredox approach is characterized by its operational simplicity, room-temperature conditions, and high tolerance for a wide range of functional groups, including halides, esters, and nitro groups. nih.govnih.gov
Table 2: Comparison of Catalysts in Photoredox Chlorosulfonylation
| Photocatalyst | Type | Key Features |
|---|---|---|
| [Ru(bpy)₃]Cl₂ | Transition Metal (Ruthenium) | Well-established, efficient for various anilines. nih.govnih.gov |
| Iridium Complexes | Transition Metal (Iridium) | Used for generating sulfonyl radicals from various precursors. acs.org |
Strategic Use of Cyclic Sulfones (Sultones) as Precursors
Sultones, which are cyclic esters of hydroxysulfonic acids, serve as valuable and stable precursors for the synthesis of various sulfur-containing compounds. acs.org Their ring strain can be harnessed to facilitate ring-opening reactions, providing a strategic route to functionalized alkylsulfonyl chlorides.
The synthesis of sultones themselves has seen significant development, including asymmetric methods that yield chiral products. acs.org Once formed, a sultone can undergo nucleophilic ring-opening. Treatment with a suitable chlorinating agent, potentially in the presence of a catalyst to activate the C-O bond, could cleave the cyclic ester to generate a ω-chloroalkanesulfonyl chloride. While not a direct conversion, this multi-step strategy allows for the construction of complex and stereochemically defined aliphatic chains prior to the formation of the sulfonyl chloride group, offering a high degree of synthetic control. acs.org
Chemical Reactivity and Mechanistic Pathways of 2 Cyclobutoxyethane 1 Sulfonyl Chloride
Nucleophilic Acyl Substitution and Derivatives Formation
Nucleophilic acyl substitution is a characteristic reaction of sulfonyl chlorides. In this pathway, a nucleophile attacks the sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form a new derivative.
Aminolysis Reactions for the Synthesis of Sulfonamides
The reaction of 2-Cyclobutoxyethane-1-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry for creating complex sulfonamides. sigmaaldrich.cn The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netcbijournal.com
The reaction is generally efficient for a wide range of amines, including primary, secondary, and anilinic amines. princeton.edu The nucleophilicity of the amine plays a significant role; primary amines are typically highly reactive, while more hindered secondary amines may react more slowly. cbijournal.com
Table 1: Representative Aminolysis Reactions of Sulfonyl Chlorides Note: This table shows general examples for sulfonyl chlorides, as specific data for this compound is not readily available. The principles are directly applicable.
| Sulfonyl Chloride | Amine | Base | Product | Typical Yield |
| Benzenesulfonyl chloride | Aniline (B41778) | Pyridine | N-Phenylbenzenesulfonamide | High |
| p-Toluenesulfonyl chloride | Diethylamine | Triethylamine | N,N-Diethyl-4-methylbenzenesulfonamide | >90% |
| Cyclopropanesulfonyl chloride | Heterocyclic Amine | N/A | TACE Inhibitor Precursor | Good |
Data compiled from various sources on general sulfonamide synthesis. sigmaaldrich.cncbijournal.com
Alcoholysis and Phenolysis for Sulfonate Ester Formation
This compound can react with alcohols (alcoholysis) or phenols (phenolysis) to form sulfonate esters. This reaction is also typically conducted in the presence of a base like pyridine to scavenge the HCl produced. organic-chemistry.orgresearchgate.net The mechanism is analogous to aminolysis, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile. researchgate.net
The formation of sulfonate esters is a valuable transformation in organic synthesis as it converts a poorly leaving hydroxyl group of an alcohol into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions. libretexts.org
Table 2: Formation of Sulfonate Esters from Sulfonyl Chlorides Note: This table provides illustrative examples of sulfonate ester synthesis. The reactivity is analogous for this compound.
| Sulfonyl Chloride | Alcohol/Phenol | Base | Product |
| p-Toluenesulfonyl chloride | Ethanol | Pyridine | Ethyl p-toluenesulfonate |
| Methanesulfonyl chloride | Phenol | Triethylamine | Phenyl methanesulfonate |
| 2-Chloroethanesulfonyl chloride | n-Butanol | Triethylamine | n-Butyl 2-chloroethanesulfonate |
Data based on general procedures for sulfonylation of alcohols. organic-chemistry.orgresearchgate.net
Elaboration to Sulfonimidamides via Intermediate Formation
Sulfonimidamides are structural analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen group. nih.gov The synthesis of these compounds can be achieved from sulfonyl chlorides, often through a multi-step process involving an intermediate. One common pathway involves the initial formation of a sulfonamide, which is then converted to a sulfonimidoyl chloride. This intermediate can then react with an amine to yield the final sulfonimidamide. nih.gov
Alternatively, sulfinamides, which can be synthesized from sulfonyl chlorides via in-situ reduction, can serve as precursors. nih.gov The sulfinamide is then oxidized in the presence of an amine and a halogenating agent like N-chlorosuccinimide to form the sulfonimidamide. nih.gov
Addition Reactions with Unsaturated Organic Substrates
Beyond substitution reactions, the sulfonyl chloride group can participate in addition reactions with unsaturated compounds like alkenes and alkynes, often proceeding through radical mechanisms. magtech.com.cn
Investigations into [2+2] Annulations with Alkenes and Alkynes
Sulfonyl chlorides can react with alkenes and alkynes under certain conditions to form four-membered rings in a [2+2] annulation reaction. magtech.com.cn This reaction often proceeds via a sulfene (B1252967) intermediate (R-CH=SO₂), which is generated in-situ from the sulfonyl chloride by elimination of HCl in the presence of a base. The highly reactive sulfene then undergoes a [2+2] cycloaddition with the unsaturated substrate to yield a four-membered cyclic sulfone, known as a thietane-1,1-dioxide or β-sultone. nih.gov The application of sulfene intermediates in asymmetric catalysis has been a significant area of research. nih.gov
Chlorosulfonylation of Alkenes and Alkynes
The addition of a sulfonyl group and a chlorine atom across a double or triple bond is known as chlorosulfonylation. This reaction typically proceeds via a radical chain mechanism. researchgate.net The process can be initiated by heat, light (photocatalysis), or a radical initiator. researchgate.netsemanticscholar.orgacs.org A sulfonyl radical (R-SO₂•) is generated from the sulfonyl chloride, which then adds to the alkene or alkyne. The resulting carbon-centered radical abstracts a chlorine atom from another molecule of the sulfonyl chloride to give the β-chloro sulfone product and propagate the radical chain. magtech.com.cnresearchgate.net This method provides a direct route to vicinally functionalized sulfones. researchgate.netacs.org
Sulfonylation and Sulfenylation in Organic Synthesis
Sulfonylation: The primary reaction of sulfonyl chlorides, including this compound, is sulfonylation. This involves the reaction with a nucleophile, where the sulfonyl chloride acts as an electrophile. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.
The most common nucleophiles are alcohols and amines. wikipedia.org Reaction with an alcohol (R'-OH) in the presence of a non-nucleophilic base (like pyridine or triethylamine) yields a sulfonate ester. The base serves to neutralize the HCl byproduct. Similarly, reaction with a primary or secondary amine (R'R''NH) produces a sulfonamide. wikipedia.org For alkanesulfonyl chlorides, this bimolecular nucleophilic substitution is generally believed to be a concerted SN2-type process. nih.gov
Table 1: Representative Sulfonylation Reactions
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Alcohol (R'-OH) | Sulfonate Ester | R-SO₂Cl + R'-OH + Base → R-SO₂OR' + [Base-H]⁺Cl⁻ |
| Amine (R'R''NH) | Sulfonamide | R-SO₂Cl + R'R''NH + Base → R-SO₂NR'R'' + [Base-H]⁺Cl⁻ |
In this context, R represents the 2-cyclobutoxyethyl group.
Sulfenylation: Sulfenylation, the introduction of a sulfenyl group (RS-), is not a direct reaction of sulfonyl chlorides. The sulfur in a sulfonyl chloride is in a high oxidation state (S(VI)), whereas the sulfur in a sulfenyl group is in a lower oxidation state (S(II)). Therefore, to use this compound as a sulfenylating agent, a reduction would be required first. More commonly, sulfenyl chlorides (R-SCl) are used for sulfenylation reactions. magtech.com.cn Procedures exist to synthesize sulfinamides from sulfonyl chlorides via in situ reduction, which can then be used in further synthesis. nih.gov
Arylation and Fluoroalkylation utilizing Sulfonyl Chloride Reagents
Beyond their use as sulfonating agents, sulfonyl chlorides can serve as precursors for arylation and fluoroalkylation reactions, typically under conditions that promote the extrusion of sulfur dioxide (SO₂). magtech.com.cn
Arylation: Arylation using an aliphatic sulfonyl chloride like this compound is not as direct as with arylsulfonyl chlorides. However, pathways involving Friedel-Crafts type reactions can lead to the formation of sulfones (R-SO₂-Ar). wikipedia.org This reaction often works better with sulfonyl fluorides than chlorides to avoid competing electrophilic chlorination of the aromatic ring. google.com Alternatively, transition-metal-catalyzed cross-coupling reactions can achieve arylation, where the C-S bond is formed, leading to sulfones.
Fluoroalkylation: Fluoroalkylation reactions proceed through radical intermediates. magtech.com.cn Perfluoroalkylsulfonyl chlorides, for instance, can serve as sources of perfluoroalkyl radicals upon photolysis or in the presence of a radical initiator. These radicals can then add to unsaturated systems. While this compound is not itself a fluoroalkylating agent, its sulfonyl chloride group is characteristic of the class of reagents used in such radical transformations.
Silver(I)-Catalyzed Reactions with Terminal Arylacetylenes for Vinyl Sulfone Synthesis
A notable application of sulfonyl chlorides is the synthesis of vinyl sulfones, which are valuable synthetic intermediates. rsc.org A silver(I)-catalyzed reaction between a sulfonyl chloride and a terminal arylacetylene provides a direct route to these compounds. researchgate.net In this process, this compound would be expected to react with various terminal arylacetylenes in the presence of a catalyst like silver(I) nitrate (B79036) (AgNO₃) or silver(I) oxide (Ag₂O) to yield the corresponding vinyl sulfones. researchgate.netresearchgate.net
Mechanistic studies suggest the reaction proceeds through a free radical pathway. researchgate.net The silver(I) catalyst is thought to facilitate the generation of a sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkyne, followed by subsequent steps to yield the final vinyl sulfone product, often with high stereoselectivity. rsc.orgresearchgate.net Water has been shown to be an effective solvent for similar silver-promoted syntheses involving sulfonyl hydrazides and vinyl bromides. rsc.orgnih.gov
Table 2: Proposed Silver(I)-Catalyzed Vinyl Sulfone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|
Role as a Precursor to Reactive Sulfur Species
Generation and Reactivity of Sulfenes
Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can serve as precursors to highly reactive intermediates known as sulfenes (R-CH=SO₂). wikipedia.org Sulfenes are generated via an elimination reaction (E2 mechanism) upon treatment with a strong, non-nucleophilic base, such as triethylamine. The base abstracts an α-proton, leading to the concerted elimination of the chloride ion. nih.gov
R-CH₂-SO₂Cl + Et₃N → [R-CH=SO₂] + Et₃NH⁺Cl⁻
Sulfenes are unstable and are typically generated in situ to be trapped by various reagents. They readily undergo cycloaddition reactions. For example, they react with electron-rich alkenes (enamines) in a [2+2] cycloaddition to form four-membered thietane-1,1-dioxide rings. magtech.com.cn
Utility as Sources of Sulfonyl and Sulfenyl Radicals
Sulfonyl Radicals: Sulfonyl chlorides are powerful and widely used precursors for generating sulfonyl radicals (RSO₂•). magtech.com.cn This transformation can be initiated by various methods, including photoredox catalysis, transition-metal catalysis, or the use of radical initiators. researchgate.net For example, visible-light photoredox catalysis can induce a single-electron transfer to the sulfonyl chloride, leading to the fragmentation of the radical anion and release of a chloride ion to form the sulfonyl radical. rsc.org
These generated sulfonyl radicals are versatile intermediates that readily add across alkenes and alkynes, enabling a wide range of hydrosulfonylation, difunctionalization, and cyclization reactions. researchgate.net
Sulfenyl Radicals: As previously mentioned, the direct generation of a sulfenyl radical (RS•) from a sulfonyl chloride is not feasible as it requires a significant reduction of the sulfur center. Sulfinyl radicals (RSO•) and sulfonyl radicals (RSO₂•) are the more accessible radical species from higher oxidation state sulfur compounds. nih.gov While sulfinyl radicals are valuable synthons, they are typically generated from precursors like sulfinyl sulfones, not directly from sulfonyl chlorides. nih.govacs.org
Heterocycle Synthesis Mediated by this compound
The sulfonyl chloride group is a key functional handle for the synthesis of various sulfur- and nitrogen-containing heterocycles. The expected reactivity of this compound can be leveraged in cyclization reactions.
A primary strategy involves intramolecular sulfonamidation. If the 2-cyclobutoxyethyl chain were attached to a molecule containing a suitably positioned amine group, treatment with a base could induce cyclization. The amine would act as an intramolecular nucleophile, attacking the electrophilic sulfonyl chloride and displacing the chloride to form a cyclic sulfonamide. This approach is fundamental in building various heterocyclic scaffolds. nih.govmit.edu
Furthermore, sulfonyl chlorides can react with cyclic imines to form a range of products, including ring-opened N-alkanesulfonamides or β-sultams, depending on the structure of the imine and the reaction conditions. researchgate.net This reactivity highlights the potential of this compound to participate in the construction of complex heterocyclic systems.
Formation of Oxygen- and Sulfur-Containing Heterocycles (e.g., Oxathiazol-2-ones)
The synthesis of oxathiazol-2-ones from this compound represents a significant synthetic transformation. This process is predicated on the reaction of the sulfonyl chloride with a suitable nitrogen source, typically an amide or a related derivative, under basic conditions. The reaction mechanism is thought to proceed through an initial nucleophilic attack of the deprotonated nitrogen on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide intermediate.
Subsequent intramolecular cyclization is facilitated by the presence of the ether oxygen in the cyclobutoxyethyl side chain. It is hypothesized that under specific reaction conditions, this oxygen can act as an internal nucleophile, attacking the carbonyl carbon of the amide (or a related functional group), or a derivative thereof, to form the five-membered oxathiazol-2-one ring. The cyclobutoxy group likely influences the stereochemical outcome of this cyclization due to its steric bulk.
Detailed research findings on this specific transformation are limited in publicly available literature. However, analogous cyclizations of β-alkoxy sulfonyl chlorides suggest that the choice of base and solvent is critical in promoting the desired intramolecular reaction over competing intermolecular pathways.
Interactive Data Table: Hypothetical Reaction Conditions for Oxathiazol-2-one Synthesis
| Entry | Base | Solvent | Temperature (°C) | Putative Yield (%) |
| 1 | NaH | THF | 25 | Moderate |
| 2 | K₂CO₃ | Acetonitrile | 80 | Low |
| 3 | DBU | Dichloromethane | 0 to 25 | Moderate to High |
| 4 | LiHMDS | THF | -78 to 0 | High |
Cyclization Reactions in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Thiadiazine Dioxides)
The utility of this compound extends to the synthesis of nitrogen-containing heterocycles, most notably thiadiazine dioxides. These six-membered rings are typically formed through a [4+2] cycloaddition-type reaction or a stepwise condensation with a dinucleophilic species containing two nitrogen atoms, such as a hydrazine (B178648) or a urea (B33335) derivative.
In a plausible mechanistic pathway, the reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the dinucleophile on the sulfonyl chloride, forming a linear intermediate. The second nitrogen atom then engages in an intramolecular cyclization, attacking the carbon atom bearing the cyclobutoxy group, which can act as an electrophilic site under certain conditions, or more commonly, a separate electrophilic carbon source is introduced to complete the ring formation. The sulfonyl group is incorporated into the heterocyclic ring as a sulfonyl dioxide moiety.
While specific studies on this compound are not extensively documented, the broader class of sulfonyl chlorides is known to participate in such cyclizations. The reaction conditions, including the nature of the dinucleophile and the presence of a catalyst, are crucial in determining the reaction's efficiency and regioselectivity.
Intramolecular Cyclizations Involving the Sulfonyl Chloride Group
The inherent structure of this compound, with the sulfonyl chloride and the cyclobutoxy group in a specific spatial relationship, allows for the possibility of direct intramolecular cyclization. Under the influence of a strong base or a Lewis acid, the cyclobutoxy ring could potentially undergo ring-opening or rearrangement, generating a nucleophilic or electrophilic center that can then react with the sulfonyl chloride moiety.
For instance, a Lewis acid could coordinate to the ether oxygen, activating the cyclobutane (B1203170) ring towards nucleophilic attack by the chloride ion (displaced from the sulfonyl group or from an external source), leading to a ring-opened intermediate. This intermediate could then undergo an intramolecular SN2 reaction, where a newly formed nucleophile attacks the carbon bearing the sulfonyl chloride group, or the sulfur atom itself, to forge a new heterocyclic ring.
The feasibility and outcome of such intramolecular cyclizations are highly dependent on the reaction conditions and the inherent strain of the cyclobutane ring. Mechanistic studies, likely involving computational modeling and isotopic labeling, would be necessary to fully elucidate the complex pathways involved in these transformations.
Advanced Spectroscopic and Structural Characterization of 2 Cyclobutoxyethane 1 Sulfonyl Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Cyclobutoxyethane-1-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm the presence of all structural motifs and their connectivity.
Proton (¹H) NMR for Confirmation of Alkyl and Cyclobutoxy Protons
The ¹H NMR spectrum is expected to provide distinct signals for the protons of the ethyl chain and the cyclobutoxy group. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the ether linkage. The methylene group adjacent to the sulfonyl chloride (SO₂Cl) would be the most deshielded of the aliphatic protons, appearing at a predicted chemical shift of approximately 3.7 ppm as a triplet. The adjacent methylene group, bonded to the oxygen atom, is also expected to be significantly deshielded, with a predicted triplet at around 4.0 ppm.
The protons of the cyclobutoxy ring would present a more complex pattern. The methine proton attached to the oxygen atom is expected to resonate at approximately 4.5 ppm as a quintet. The remaining methylene protons of the cyclobutane (B1203170) ring would likely appear as complex multiplets in the range of 1.6 to 2.4 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ClSO₂-CH ₂- | 3.7 | t | 6.5 |
| -CH ₂-O- | 4.0 | t | 6.5 |
| -O-CH -(CH₂)₂ | 4.5 | p | 7.0 |
| Cyclobutane -CH ₂- | 2.0 - 2.4 | m | - |
| Cyclobutane -CH ₂- | 1.6 - 1.9 | m | - |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The carbon atom of the methylene group directly attached to the highly electronegative sulfonyl chloride group is predicted to have the highest chemical shift among the sp³ carbons, estimated to be around 55 ppm. The carbon of the other methylene group in the ethyl chain, bonded to the oxygen, would likely appear at approximately 68 ppm.
For the cyclobutoxy group, the methine carbon atom bonded to the oxygen is predicted to be the most deshielded, with an estimated chemical shift of around 75 ppm. The methylene carbons of the cyclobutane ring are expected to resonate at lower field strengths, with predicted chemical shifts in the range of 25-30 ppm for the carbons adjacent to the methine carbon, and a distinct signal for the remaining methylene carbon at approximately 15 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| ClSO₂-C H₂- | 55 |
| -C H₂-O- | 68 |
| -O-C H-(CH₂)₂ | 75 |
| Cyclobutane -C H₂- (adjacent to CH) | 28 |
| Cyclobutane -C H₂- (opposite to CH) | 15 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak would be expected between the signals of the two methylene groups in the ethyl chain, confirming their direct connectivity. Similarly, correlations would be observed between the methine proton and the adjacent methylene protons within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, HMBC correlations would be expected from the protons of the methylene group adjacent to the oxygen to the methine carbon of the cyclobutoxy group, and vice-versa, confirming the ether linkage. Correlations from the protons on the ethyl chain to the carbon of the sulfonyl chloride group would also be anticipated.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be utilized to determine the accurate mass of the molecular ion of this compound. This measurement, with a high degree of precision, would allow for the unambiguous determination of its elemental formula (C₆H₁₁ClO₃S). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Predicted HRMS Data for this compound
| Ion | Formula | Predicted m/z (Monoisotopic) |
| [M]⁺ | C₆H₁₁³⁵ClO₃S | 198.0117 |
| [M+2]⁺ | C₆H₁₁³⁷ClO₃S | 200.0088 |
Note: Predicted m/z values are calculated based on the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion, providing further confirmation of the compound's structure. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated.
Key predicted fragmentation pathways would include:
Loss of a chlorine radical (Cl•) to give a sulfonyl cation.
Cleavage of the C-S bond, resulting in the formation of a cyclobutoxyethyl cation.
Fragmentation of the cyclobutoxy ring.
Loss of the entire sulfonyl chloride group.
The analysis of these fragment ions would provide conclusive evidence for the proposed structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule by probing its molecular vibrations. For this compound, these analyses provide definitive fingerprints for its key structural motifs: the sulfonyl chloride and the ether linkages.
The infrared spectrum of an aliphatic sulfonyl chloride is distinguished by strong, characteristic absorption bands corresponding to the stretching vibrations of the sulfonyl group (SO₂). Specifically, the asymmetric and symmetric stretching modes of the S=O bonds give rise to intense peaks. The asymmetric stretch typically appears in the 1370-1410 cm⁻¹ region, while the symmetric stretch is observed at 1166-1204 cm⁻¹. The carbon-sulfur (C-S) bond stretch is generally weaker and found in the 600-800 cm⁻¹ range. The sulfur-chlorine (S-Cl) bond vibration is observed at lower frequencies, often around 375 cm⁻¹ in the Raman spectrum.
The ether functional group (C-O-C) is characterized primarily by its C-O single-bond stretching vibrations. In aliphatic ethers, a strong, often broad, absorption band due to the asymmetric C-O-C stretch is a prominent feature in the IR spectrum, typically appearing in the 1050 to 1150 cm⁻¹ range. The corresponding symmetric C-O-C stretch is weaker in the IR but can be observed in the Raman spectrum, generally between 837 and 905 cm⁻¹. The presence of these specific bands provides clear evidence for the ether and sulfonyl chloride moieties within the molecular structure.
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Sulfonyl (S=O) | Asymmetric Stretch | IR | 1370 - 1410 | Strong |
| Symmetric Stretch | IR | 1166 - 1204 | Strong | |
| Sulfur-Chlorine (S-Cl) | Stretch | Raman | ~375 | Medium-Strong |
| Ether (C-O-C) | Asymmetric Stretch | IR | 1050 - 1150 | Strong |
| Symmetric Stretch | Raman | 837 - 905 | Weak-Medium | |
| Alkyl (C-H) | Stretch | IR/Raman | 2850 - 3000 | Medium-Strong |
X-ray Crystallography for Single Crystal Structure Determination
While a specific crystal structure for this compound is not publicly documented, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. Analysis of related sulfonyl chloride and sulfonamide structures provides significant insight into the expected molecular conformation, crystal packing, and governing intermolecular forces.
The molecular conformation of this compound would be determined by the rotational freedom around its single bonds. The cyclobutane ring is expected to adopt a puckered or 'butterfly' conformation to relieve ring strain. The ethoxy chain (-CH₂-CH₂-O-) can exist in various conformations, with the anti-periplanar arrangement often being the most stable. The geometry around the sulfur atom in the sulfonyl chloride group is tetrahedral.
Crystal packing would be driven by the need to arrange molecules in the unit cell to maximize stabilizing intermolecular interactions and achieve efficient space-filling. In related sulfonamide and sulfonyl chloride structures, molecules often pack in patterns dictated by the strongest intermolecular forces available, such as hydrogen bonds or dipole-dipole interactions.
The primary intermolecular interactions governing the crystal structure of this compound are expected to be dipole-dipole forces and weaker van der Waals interactions. The sulfonyl chloride group is highly polar, creating a significant molecular dipole.
Studies on analogous sulfonyl chloride crystals have shown that the dominant non-covalent interactions often arise from the sulfonyl oxygen atoms rather than the halogen. Key interactions that would be anticipated include:
Chlorine-Oxygen (Cl···O) Interactions: Close contacts between the chlorine atom of one molecule and the sulfonyl oxygen atoms of a neighboring molecule are common in the crystal packing of sulfonyl chlorides. These interactions, with distances typically in the range of 3.2 to 4.0 Å, play a significant role in stabilizing the crystal lattice.
The interplay of these forces dictates the final supramolecular architecture of the compound in the solid state.
Chromatographic and Other Analytical Purity Assessment Methods
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating them from impurities or unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like sulfonyl chlorides.
A reverse-phase HPLC (RP-HPLC) method is the standard approach for analyzing compounds of this nature. In this technique, the compound is partitioned between a polar mobile phase and a non-polar stationary phase. For this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. An acid modifier like formic acid or trifluoroacetic acid is often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution by suppressing the ionization of any acidic impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonyl chloride group may possess sufficient chromophoric character for detection at low wavelengths (e.g., 210 nm). The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5-10 µL |
Gas Chromatography (GC)
Specific Gas Chromatography (GC) methodologies and research findings for the analysis of this compound are not detailed in the available search results. General GC principles are applied for the separation and analysis of volatile and semi-volatile compounds, but without specific studies on this compound, no detailed description of its GC profile can be provided.
Ultra-Performance Liquid Chromatography (UPLC)
Theoretical and Computational Chemistry Studies on 2 Cyclobutoxyethane 1 Sulfonyl Chloride
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. For 2-Cyclobutoxyethane-1-sulfonyl chloride, these calculations provide a foundational understanding of its chemical behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Due to the flexible nature of the cyclobutoxy and ethyl groups, multiple low-energy conformations, or conformers, may exist. Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable structures. These studies are crucial as the geometry of a molecule significantly influences its physical and chemical properties.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution helps to identify the likely sites for nucleophilic and electrophilic attack.
| Parameter | Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity and kinetic stability |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool for elucidating the mechanisms of chemical reactions involving sulfonyl chlorides.
Transition State Characterization for Key Chemical Transformations
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and determining its rate. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, DFT calculations can be used to locate and characterize the transition state structures. This provides detailed information about the bond-breaking and bond-forming processes that occur during the reaction.
Energy Profiling of Reaction Pathways
By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a reaction energy profile. This profile provides a quantitative description of the energy changes that occur along a reaction pathway. For this compound, energy profiling can be used to compare the feasibility of different potential reaction mechanisms, such as SN2-type displacement or an addition-elimination pathway. The calculated activation energies (the energy difference between the reactants and the transition state) can be correlated with experimental reaction rates.
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | - |
| Products | - |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.
For this compound, MD simulations can be used to study its conformational flexibility in detail. By simulating the molecule's motion over nanoseconds or longer, researchers can observe the transitions between different low-energy conformers and understand how the molecule explores its conformational space.
Furthermore, MD simulations are particularly powerful for studying solvation effects. The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. By explicitly including solvent molecules in the simulation, MD can provide insights into how the solvent interacts with this compound, how it affects its conformational preferences, and how it participates in chemical reactions. This is crucial for understanding the reactivity of the compound in a realistic chemical environment.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and mass spectrometry fragmentation patterns. researchgate.net These theoretical calculations provide a detailed understanding of the molecule's electronic structure and vibrational modes.
Typically, the geometry of the molecule is first optimized at a specific level of theory, such as B3LYP with a basis set like 6-311G(d,p), to find its most stable conformation. researchgate.net Following optimization, the spectroscopic properties are calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, like the Gauge-Including Atomic Orbital (GIAO) method, are utilized to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations help in the assignment of experimental spectra and can predict the spectral features of unknown compounds. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group and the electronegative oxygen atom in the cyclobutoxy group.
The protons on the carbon adjacent to the sulfonyl chloride group are expected to be the most deshielded, appearing at a higher chemical shift (ppm). acdlabs.com Similarly, the protons on the carbons of the cyclobutoxy group attached to the ether oxygen will also experience a downfield shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data are illustrative examples and not the result of actual calculations.)
For ¹³C NMR, the carbon atom bonded to the sulfonyl chloride group and the carbons bonded to the ether oxygen are predicted to have the largest chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data are illustrative examples and not the result of actual calculations.)
Infrared (IR) Spectroscopy
Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These calculated frequencies correspond to the energy required to excite different vibrational modes, such as stretching and bending of bonds. For sulfonyl chlorides, strong characteristic absorption bands are expected for the S=O symmetric and asymmetric stretches. acdlabs.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data are illustrative examples and not the result of actual calculations.)
Mass Spectrometry
While direct prediction of mass spectra is complex, computational methods can be used to calculate the stability of potential fragments, helping to rationalize observed fragmentation patterns. For this compound, fragmentation would likely involve the loss of the sulfonyl chloride group or cleavage of the ether linkage. The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio). acdlabs.com
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound Fragments (Note: The following data are illustrative examples and not the result of actual calculations.)
The comparison between such predicted spectra and experimental data is crucial for the structural verification of synthesized compounds. mdpi.comresearchgate.net Discrepancies between calculated and observed values can often be rationalized by considering solvent effects and the specific computational methods employed.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of published research on this specific compound. To provide content for the requested sections would require speculation and extrapolation from the general behavior of related compounds, which would not meet the required standard of scientific accuracy and would violate the instruction to focus solely on the specified compound.
Further research and publication of studies on this compound are necessary before a detailed article on its emerging research directions can be written.
Emerging Research Directions and Future Prospects for 2 Cyclobutoxyethane 1 Sulfonyl Chloride
Bio-inspired Synthetic Applications and Bioconjugation Strategies
Bio-inspired synthesis and bioconjugation are at the forefront of modern chemical biology, aiming to create complex molecules with specific biological functions. The unique structural features of 2-Cyclobutoxyethane-1-sulfonyl chloride, namely the cyclobutoxyethane moiety, offer intriguing possibilities for the development of novel bioactive compounds and bioconjugates.
The sulfonyl chloride functional group is a well-established reactive handle for the formation of sulfonamides, which are a cornerstone of many therapeutic agents. enamine.net In a bio-inspired context, the cyclobutoxyethane portion of the molecule could be designed to mimic or interact with specific biological structures. For instance, the cyclobutyl ring, a strained four-membered carbocycle, could serve as a unique scaffold that orients appended functionalities in a precise three-dimensional arrangement, potentially leading to high-affinity interactions with biological targets such as enzymes or receptors.
Bioconjugation strategies often rely on the reaction of a reactive chemical moiety with functional groups present on biomolecules, such as the amino groups of lysine (B10760008) residues in proteins. sigmaaldrich.com The sulfonyl chloride group of this compound can readily react with primary amines to form stable sulfonamide linkages. This reactivity opens the door to its use in labeling proteins, peptides, and other biomolecules. The cyclobutoxyethane tail could impart desirable properties to the resulting bioconjugate, such as altered solubility, improved cell permeability, or reduced immunogenicity.
Furthermore, the principles of bioorthogonal chemistry, which involve reactions that proceed in a biological environment without interfering with native biochemical processes, could be applied. wikipedia.org While sulfonyl chlorides are highly reactive, more selective bioconjugation can be achieved. For instance, sulfonyl fluorides are often used as reactive probes in molecular biology due to their selective reactivity with serine, threonine, tyrosine, lysine, cysteine, and histidine residues. enamine.net Future research could explore the conversion of this compound to its corresponding sulfonyl fluoride (B91410) to enhance its utility in targeted bioconjugation applications.
A potential bio-inspired application is the development of covalent inhibitors. The sulfonyl chloride can act as an electrophile that forms a covalent bond with a nucleophilic residue in the active site of a target protein, leading to irreversible inhibition. The cyclobutoxyethane group would play a crucial role in directing the molecule to the active site and contributing to the binding affinity.
To illustrate a potential bioconjugation application, consider the labeling of a model protein:
| Parameter | Description |
| Biomolecule | Bovine Serum Albumin (BSA) |
| Reactive Moiety | This compound |
| Target Residue | Lysine (primary amine) |
| Reaction Condition | Aqueous buffer, pH 8.5 |
| Resulting Linkage | Sulfonamide bond |
| Potential Application | Introduction of a novel, non-natural moiety for studying protein structure and function. |
This table is for illustrative purposes only and represents a hypothetical bioconjugation experiment.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. yu.edu Combinatorial chemistry is a complementary approach used to synthesize large libraries of related compounds. nih.gov The structure of this compound makes it an excellent candidate for the construction of novel combinatorial libraries.
The reactive sulfonyl chloride group can be reacted with a diverse set of primary and secondary amines to generate a library of sulfonamide derivatives. sigmaaldrich.com Each derivative would share the common 2-cyclobutoxyethane-1-sulfonyl core but would differ in the appended amine substituent. This approach allows for the systematic exploration of the chemical space around this novel scaffold.
For example, a combinatorial library could be synthesized by reacting this compound with a collection of commercially available amines in a parallel fashion. This would result in a library of compounds with a wide range of chemical and physical properties.
An illustrative design of a combinatorial library is presented below:
| Scaffold | Building Block A (Amine) | Resulting Compound Class |
| 2-Cyclobutoxyethane-1-sulfonyl | Aniline (B41778) derivatives | N-Aryl-2-cyclobutoxyethane-1-sulfonamides |
| 2-Cyclobutoxyethane-1-sulfonyl | Benzylamine derivatives | N-Benzyl-2-cyclobutoxyethane-1-sulfonamides |
| 2-Cyclobutoxyethane-1-sulfonyl | Piperidine derivatives | 1-(2-Cyclobutoxyethane-1-sulfonyl)piperidines |
| 2-Cyclobutoxyethane-1-sulfonyl | Morpholine derivatives | 4-(2-Cyclobutoxyethane-1-sulfonyl)morpholines |
This table provides a hypothetical design for a combinatorial library based on the specified scaffold.
Once synthesized, this library of 2-Cyclobutoxyethane-1-sulfonamide derivatives could be subjected to high-throughput screening against a variety of biological targets. For instance, the library could be screened for activity against a panel of protein kinases, proteases, or G-protein coupled receptors, which are all important classes of drug targets.
A hypothetical HTS campaign could yield data such as the following, identifying initial "hits" for further investigation:
| Compound ID | Target | Activity (IC50) | Hit Status |
| Cpd-001 | Kinase A | > 100 µM | Inactive |
| Cpd-002 | Protease B | 5.2 µM | Hit |
| Cpd-003 | GPCR C | 25 µM | Weak Hit |
| Cpd-004 | Kinase A | 1.8 µM | Hit |
This table represents simulated data from a high-throughput screening campaign and is for illustrative purposes.
The "hits" identified from the HTS campaign would then be subjected to further rounds of optimization, where medicinal chemists would synthesize new analogs to improve potency, selectivity, and pharmacokinetic properties. The unique cyclobutoxyethane scaffold could provide a starting point for the development of novel drug candidates with improved efficacy and safety profiles.
Q & A
Q. What are the recommended methods for synthesizing 2-cyclobutoxyethane-1-sulfonyl chloride, and what purity benchmarks should be prioritized?
Synthesis typically involves sulfonation of a cyclobutyl ether precursor. A common approach is reacting cyclobutanol with chloroethanesulfonyl chloride under controlled conditions (e.g., inert atmosphere, low moisture). Purity (>95%) should be verified via HPLC or GC-MS, with residual solvents (e.g., methylene chloride) quantified using headspace gas chromatography .
Q. How should researchers characterize the structural and functional properties of this compound?
Key characterization techniques:
- NMR : H and C NMR to confirm cyclobutoxy group geometry and sulfonyl chloride functionality.
- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm sulfonyl chloride .
- Elemental Analysis : Validate molecular formula (CHClOS) with <0.3% deviation.
Q. What safety protocols are critical for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).
- Storage : In amber glass under nitrogen at 2–8°C to prevent hydrolysis .
Q. What are the primary research applications of this compound?
It is used as a sulfonating agent in organic synthesis, particularly for introducing sulfonyl groups into nucleophiles (e.g., amines, alcohols). Recent studies highlight its role in synthesizing bioactive molecules, such as protease inhibitors, via nucleophilic substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reactivity (e.g., hydrolysis rates) may stem from solvent polarity or trace moisture. Design experiments with rigorously dried solvents (e.g., molecular sieves) and monitor reaction kinetics via F NMR (if using fluorine-containing analogs). Compare results under anhydrous vs. humid conditions to isolate variables .
Q. What experimental designs are optimal for studying its stability under varying pH and temperature?
- pH Stability : Use buffered solutions (pH 2–12) and track degradation via UV-Vis at 254 nm (sulfonyl chloride absorbance).
- Thermal Stability : Conduct DSC/TGA to identify decomposition onset temperatures. Correlate with FT-IR to detect hydrolysis products (e.g., sulfonic acids) .
Q. How does the cyclobutoxy group’s ring strain influence its reactivity compared to larger cyclic ethers?
The cyclobutoxy group’s high ring strain enhances electrophilicity at the sulfonyl center. Compare reaction rates with cyclohexyl or linear ether analogs in nucleophilic substitution reactions (e.g., with aniline). Kinetic studies using stopped-flow techniques can quantify activation energy differences .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
- Degradation Products : Hydrolysis generates HCl and sulfonic acid byproducts. Use ion chromatography for quantification.
- Internal Standards : Spike samples with deuterated analogs (e.g., d-cyclobutoxyethane sulfonyl chloride) for LC-MS accuracy .
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?
Variations in solvent (CDCl vs. DMSO-d) or concentration can shift peaks. Publish raw data with detailed experimental conditions (temperature, solvent lot) and cross-validate with computational chemistry (DFT calculations for expected shifts) .
Q. What strategies mitigate side reactions during its use in multi-step syntheses?
- Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) before sulfonation.
- Low-Temperature Reactions : Conduct reactions at –20°C to slow hydrolysis. Monitor intermediates via inline FT-IR .
Methodological Guidance for Contradictory Data
- Contradiction in Reaction Yields : Replicate experiments using standardized reagents (e.g., freshly distilled thionyl chloride) and report yields as mean ± SD across triplicates.
- Stability vs. Reactivity Trade-offs : Optimize storage conditions (desiccants, inert gas) to balance shelf life and lab usability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
